Antazoline Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

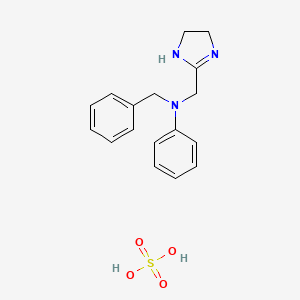

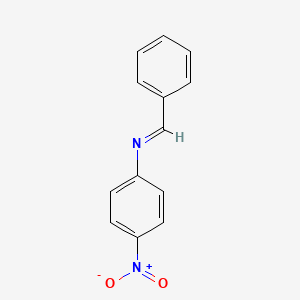

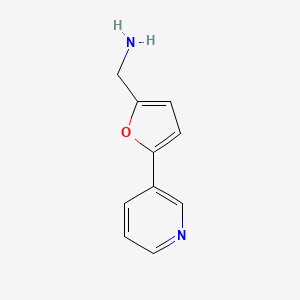

Antazoline Sulfate is a first-generation antihistamine with anticholinergic properties. It is primarily used to relieve nasal congestion and in eye drops, often in combination with other compounds like naphazoline, to alleviate symptoms of allergic conjunctivitis . The compound works by selectively binding to histamine H1 receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic symptoms .

Wirkmechanismus

Target of Action

Antazoline Sulfate primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are involved in local immune and inflammatory responses. They play a crucial role in the pathophysiology of numerous allergic diseases, including rhinitis, conjunctivitis, and asthma.

Mode of Action

This compound acts as an antagonist of the Histamine H1 receptor This action blocks the effects of endogenous histamine, a compound that is released during allergic reactions and causes symptoms such as inflammation and bronchoconstriction .

Biochemical Pathways

It is known that by blocking the histamine h1 receptor, this compound inhibits the action of histamine, thereby alleviating the symptoms of allergic reactions .

Pharmacokinetics

It is known that the metabolism of this compound involves the cytochrome p450 isoforms, with cyp2d6 playing a major role

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the temporary relief of negative symptoms brought on by histamine, such as nasal congestion and allergic conjunctivitis . By blocking the Histamine H1 receptor, this compound prevents histamine from exerting its effects, thereby alleviating these symptoms.

Action Environment

The stability and action of this compound can be influenced by environmental factors such as pH. A study has shown that the degradation mechanism of Antazoline is dependent on the environmental pH . In the pH range of 3.0–7.4, the formation of the Antazoline hydrolysis product was observed through three different pathways: acidic, non-catalysed, and semi-alkaline hydrolysis . This suggests that the efficacy and stability of this compound can be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

Antazoline Sulfate interacts with the histamine H1 receptor . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Cellular Effects

This compound has been shown to have effects on electrophysiological parameters of the atrial muscle . It has a rapid onset of action and does not negatively affect sinus node function and atrioventricular conduction .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

Despite its long presence in the market, this compound’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study has been conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing this compound and its main metabolite disposition .

Metabolic Pathways

The metabolic pathways of this compound involve the transformation of Antazoline into at least 15 metabolites . The main Phase I metabolite is formed by the removal of phenyl and another metabolite with hydroxyl in the para position of phenyl . Glucuronidation is the leading Phase II metabolism .

Transport and Distribution

It is known that the drug is used topically, either as nasal or eye drops .

Subcellular Localization

Given its use as a topical treatment for nasal congestion and allergic conjunctivitis, it can be inferred that it likely interacts with cell surface receptors such as the histamine H1 receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Antazoline Sulfate is synthesized through a multi-step process involving the formation of the imidazoline ring. The synthesis typically starts with the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. This intermediate is further reacted with benzyl chloride to yield Antazoline. The final step involves the reaction of Antazoline with sulfuric acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: Antazoline Sulfate undergoes various chemical reactions, including:

Oxidation: The imidazoline ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the imidazoline ring, although these are less common.

Substitution: The benzyl groups in Antazoline can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazoline oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Antazoline Sulfate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another first-generation antihistamine with similar anticholinergic properties.

Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.

Clemastine: An antihistamine with a longer duration of action compared to Antazoline

Uniqueness: Antazoline Sulfate is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective in treating both nasal congestion and allergic conjunctivitis. Its ability to be formulated with other compounds like naphazoline enhances its therapeutic efficacy .

Eigenschaften

CAS-Nummer |

84803-70-3 |

|---|---|

Molekularformel |

C34H40N6O4S |

Molekulargewicht |

628.8 g/mol |

IUPAC-Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |

InChI |

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) |

InChI-Schlüssel |

UKNPBFRSHRDSCJ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Kanonische SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3434145.png)

![4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3434193.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B3434224.png)